molecular formula C18H17Br2FN2O2 B297071 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Número de catálogo B297071
Peso molecular: 472.1 g/mol
Clave InChI: XBIRPKGMXGPYKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, also known as FCE 26743, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mecanismo De Acción

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 acts as an SSRI by inhibiting the reuptake of serotonin into presynaptic neurons, which increases the levels of serotonin in the synaptic cleft and enhances its activity at postsynaptic receptors. 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 also acts as a 5-HT1A receptor partial agonist, which means that it can activate the receptor to a lesser extent than a full agonist, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 has been shown to have anxiolytic and antidepressant effects in animal models and human clinical trials. It has also been shown to increase the levels of serotonin in the brain and enhance the activity of the 5-HT1A receptor, which are believed to be the mechanisms underlying its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the role of serotonin and the 5-HT1A receptor in anxiety and depression. However, one limitation of using 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743. One direction is to investigate its potential for the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder. Another direction is to explore its potential as a therapeutic agent for other conditions, such as chronic pain and irritable bowel syndrome. Finally, further research is needed to better understand the mechanism of action of 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 and its potential for off-target effects.

Métodos De Síntesis

The synthesis of 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 involves several steps, starting with the reaction of 2,4-dibromophenol with 1,2-dibromoethane to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with 4-fluorophenylpiperazine to form 2-(2,4-dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanol. Finally, this intermediate is converted to 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 through the reaction with acetic anhydride and pyridine.

Aplicaciones Científicas De Investigación

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 has been studied extensively for its potential applications in drug development, particularly in the treatment of anxiety and depression. Studies have shown that 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which means that it can increase the levels of serotonin in the brain and enhance the activity of the 5-HT1A receptor, resulting in anxiolytic and antidepressant effects.

Propiedades

Fórmula molecular

C18H17Br2FN2O2

Peso molecular

472.1 g/mol

Nombre IUPAC

2-(2,4-dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H17Br2FN2O2/c19-13-1-6-17(16(20)11-13)25-12-18(24)23-9-7-22(8-10-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2

Clave InChI

XBIRPKGMXGPYKH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)Br)Br

SMILES canónico

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)Br)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.